molecular formula C29H32N4O2 B12597717 N-Benzyl-L-alanyl-N-(2-phenylethyl)-D-tryptophanamide CAS No. 634163-67-0

N-Benzyl-L-alanyl-N-(2-phenylethyl)-D-tryptophanamide

Cat. No.: B12597717
CAS No.: 634163-67-0
M. Wt: 468.6 g/mol
InChI Key: DBFWHAOBJXLIKL-KDYSTLNUSA-N
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Description

N-Benzyl-L-alanyl-N-(2-phenylethyl)-D-tryptophanamide is a synthetic compound that belongs to the class of peptides It is characterized by the presence of benzyl, alanyl, phenylethyl, and tryptophanamide groups in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-L-alanyl-N-(2-phenylethyl)-D-tryptophanamide typically involves the following steps:

    Protection of Functional Groups: The amino and carboxyl groups of the amino acids are protected to prevent unwanted reactions.

    Coupling Reactions: The protected amino acids are coupled using reagents such as carbodiimides (e.g., dicyclohexylcarbodiimide) to form peptide bonds.

    Deprotection: The protecting groups are removed to yield the final product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. These machines can efficiently carry out the coupling and deprotection steps, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-L-alanyl-N-(2-phenylethyl)-D-tryptophanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl and phenylethyl groups can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles such as alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen atoms.

    Reduction: Formation of reduced derivatives with additional hydrogen atoms.

    Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N-Benzyl-L-alanyl-N-(2-phenylethyl)-D-tryptophanamide has several scientific research applications:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its potential role in modulating biological processes such as enzyme activity and receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-Benzyl-L-alanyl-N-(2-phenylethyl)-D-tryptophanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    N-Benzyl-L-alanyl-N-(2-phenylethyl)-L-tryptophanamide: Similar structure but different stereochemistry.

    N-Benzyl-L-alanyl-N-(2-phenylethyl)-D-phenylalaninamide: Similar structure but different amino acid residue.

Uniqueness

N-Benzyl-L-alanyl-N-(2-phenylethyl)-D-tryptophanamide is unique due to its specific combination of benzyl, alanyl, phenylethyl, and tryptophanamide groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

634163-67-0

Molecular Formula

C29H32N4O2

Molecular Weight

468.6 g/mol

IUPAC Name

(2R)-2-[[(2S)-2-(benzylamino)propanoyl]amino]-3-(1H-indol-3-yl)-N-(2-phenylethyl)propanamide

InChI

InChI=1S/C29H32N4O2/c1-21(31-19-23-12-6-3-7-13-23)28(34)33-27(18-24-20-32-26-15-9-8-14-25(24)26)29(35)30-17-16-22-10-4-2-5-11-22/h2-15,20-21,27,31-32H,16-19H2,1H3,(H,30,35)(H,33,34)/t21-,27+/m0/s1

InChI Key

DBFWHAOBJXLIKL-KDYSTLNUSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)NCCC3=CC=CC=C3)NCC4=CC=CC=C4

Canonical SMILES

CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NCCC3=CC=CC=C3)NCC4=CC=CC=C4

Origin of Product

United States

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